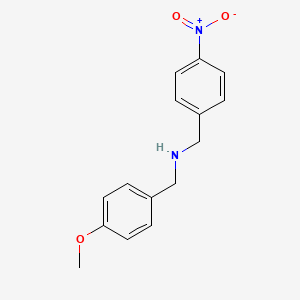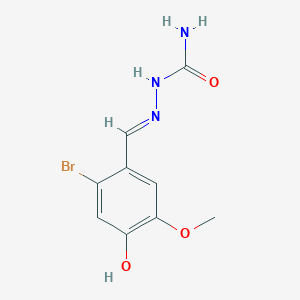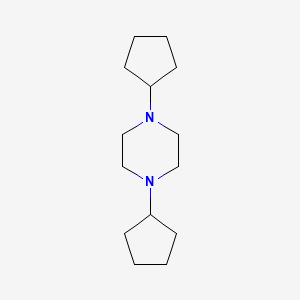![molecular formula C14H10N4O2 B10877345 4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile](/img/structure/B10877345.png)
4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine , is a chemical compound with the following properties:
Chemical Formula: C₁₃H₁₅NO₃
Molecular Weight: 233.263 g/mol
2. Preparation Methods
Synthetic Routes: The synthesis of 4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile involves several steps. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with benzylidenehydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the desired compound.
Reaction Conditions:Starting Materials:
Catalyst: Acidic or basic conditions
Solvent: Organic solvents (e.g., ethanol, methanol)
Temperature: Typically at reflux
Isolation: Crystallization or column chromatography
Industrial Production: While laboratory-scale synthesis is common for research purposes, industrial production methods may involve continuous flow processes, optimization of reaction conditions, and large-scale purification techniques.
3. Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium borohydride (for reduction), strong acids (for cyclization), and nucleophiles (for substitution).
Major Products: Nitrobenzoic acids, amino compounds, and substituted derivatives.
4. Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
5. Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
6. Comparison with Similar Compounds
This compound stands out due to its unique structure. Similar compounds include hydrazones, nitrobenzonitriles, and related heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE typically involves the reaction of 3-nitrobenzonitrile with phenylmethylenehydrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Applications De Recherche Scientifique
3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its energetic properties and used in explosives.
4-Hydroxy-3-nitrobenzonitrile: Used in the synthesis of various organic compounds.
4-Methyl-3-nitrobenzonitrile: Utilized in the production of dyes and pigments.
Uniqueness
3-NITRO-4-[2-(PHENYLMETHYLENE)HYDRAZINO]BENZONITRILE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C14H10N4O2 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N4O2/c15-9-12-6-7-13(14(8-12)18(19)20)17-16-10-11-4-2-1-3-5-11/h1-8,10,17H/b16-10+ |
Clé InChI |
ZVONVOUSOJOKNU-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Solubilité |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877269.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877270.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877278.png)

![N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10877290.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B10877292.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)
![4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10877303.png)

![2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10877313.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10877320.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10877327.png)

![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)
